molecular formula C4H4N2O3S B1461632 2-Imino-4-oxo-thiazolidine-5-carboxylic acid CAS No. 947014-76-8

2-Imino-4-oxo-thiazolidine-5-carboxylic acid

Cat. No. B1461632
M. Wt: 160.15 g/mol
InChI Key: ZXWOWIXKGGDVOS-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It is intriguing due to its presence in diverse natural and bioactive compounds . It has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and restore cellular response to Wnt-3 stimulation .


Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of 2-Imino-4-oxo-thiazolidine-5-carboxylic acid is C4H4N2O3S . It is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows peaks at 3080 cm−1 (NH), 1716 cm−1 (C=O), and 1592 cm−1 (C=N) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .

Scientific Research Applications

The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst, and the compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-amino-4-oxo-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWOWIXKGGDVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-4-oxo-thiazolidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Reactant of Route 2
2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Reactant of Route 3
2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Reactant of Route 4
2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Reactant of Route 5
2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Reactant of Route 6
2-Imino-4-oxo-thiazolidine-5-carboxylic acid

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